molecular formula C10H15FO4 B12976803 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid

Katalognummer: B12976803
Molekulargewicht: 218.22 g/mol
InChI-Schlüssel: QQUNJDWLDFYQCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a fluoromethyl group and a methoxycarbonyl group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexane derivative followed by esterification and carboxylation reactions. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carboxylic acid group to an aldehyde.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. The methoxycarbonyl group may also play a role in the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.

    1-(Trifluoromethyl)cyclopentanecarboxylic acid: Contains a cyclopentane ring instead of a cyclohexane ring and a trifluoromethyl group.

Uniqueness

1-(Fluoromethyl)-4-(methoxycarbonyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a fluoromethyl group and a methoxycarbonyl group on a cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H15FO4

Molekulargewicht

218.22 g/mol

IUPAC-Name

1-(fluoromethyl)-4-methoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H15FO4/c1-15-8(12)7-2-4-10(6-11,5-3-7)9(13)14/h7H,2-6H2,1H3,(H,13,14)

InChI-Schlüssel

QQUNJDWLDFYQCJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CCC(CC1)(CF)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.